1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperazine ring substituted with an ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine typically involves multiple steps:
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Formation of the Pyrazole Ring:
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Sulfonylation:
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Piperazine Substitution:
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially affecting the pyrazole ring or the ethoxybenzyl group.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the sulfonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole or ethoxybenzyl groups.
Reduction: Reduced forms of the sulfonyl group or other reducible functionalities.
Substitution: Substituted derivatives at the piperazine or pyrazole rings.
Scientific Research Applications
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and sulfonyl groups may enhance its binding affinity and specificity, while the piperazine ring can facilitate its interaction with biological membranes or proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine: Similar structure but with a fluorobenzyl group instead of an ethoxybenzyl group.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness: The unique combination of the difluoromethyl, sulfonyl, and ethoxybenzyl groups in 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26F2N4O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H26F2N4O3S/c1-4-28-17-7-5-16(6-8-17)13-23-9-11-24(12-10-23)29(26,27)18-14(2)22-25(15(18)3)19(20)21/h5-8,19H,4,9-13H2,1-3H3 |
InChI Key |
XULLWACLIAIQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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